molecular formula C17H14Cl2N2O2S B2806717 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide CAS No. 790247-45-9

3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2806717
CAS RN: 790247-45-9
M. Wt: 381.27
InChI Key: LZRMDUQVTDQWGX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrrolidine ring, a benzothiophene ring, and two chloroacetyl groups . Pyrrolidine is a five-membered ring with one nitrogen atom, and benzothiophene is a fused ring system incorporating a benzene ring and a thiophene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions with chloroacetyl chloride . For instance, the synthesis of lidocaine, a local anesthetic, involves a reaction between 2,6-dimethylaniline and 2-chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the three-dimensionality of the molecule .


Chemical Reactions Analysis

Chloroacetyl chloride, a component of this compound, is known to react with amines, alcohols, and water, generating hydrochloric acid . It’s also used in the synthesis of various pharmaceuticals and herbicides .


Physical And Chemical Properties Analysis

Chloroacetyl chloride, a component of the compound, is a colorless to yellowish liquid with a strong, pungent odor. It has a boiling point of 223°F and a molecular weight of 112.9 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Agent Synthesis : Research has explored the synthesis of derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety, indicating potential for antimicrobial applications. Compounds synthesized from related structures have shown promising antimicrobial activities, suggesting a similar potential for the chemical (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • Novel Thienopyrazole Derivatives : The creation of novel thienopyrazole derivatives through reactions involving chloroacetyl chloride has been documented. These compounds, characterized by spectral analyses, are proposed for further exploration in antimicrobial activities (Ahmed, El-Dean, Zaki, & Radwan, 2018).

Synthesis and Biological Evaluation

  • Anticancer and Antidepressant Agents : A study on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted potential antidepressant and nootropic agents. This indicates a pathway for the synthesis of compounds with CNS activity, which might also extend to derivatives of our chemical of interest (Thomas, Nanda, Kothapalli, & Hamane, 2016).

  • Diverse Biological Activities : The generation of a structurally diverse library from related compounds demonstrates the versatility of such chemicals in synthesizing derivatives with varied biological activities. These activities encompass antimicrobial and potentially other pharmacological properties, underscoring the broad applicability of the compound (Roman, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many compounds with a pyrrolidine ring are used in drug discovery due to their ability to efficiently explore the pharmacophore space .

Safety and Hazards

Chloroacetyl chloride is very toxic by inhalation and corrosive to metals and tissue. It reacts with water, producing heat and hydrochloric acid .

Future Directions

The future directions would depend on the intended use of the compound. Pyrrolidine derivatives are of great interest in drug discovery, and new compounds with different biological profiles continue to be designed .

properties

IUPAC Name

3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c1-9-7-12(13(22)8-18)10(2)21(9)20-17(23)16-15(19)11-5-3-4-6-14(11)24-16/h3-7H,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRMDUQVTDQWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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